[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid
Overview
Description
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid is a complex organic compound that features a bicyclo[2.2.1]heptane scaffold. This structure is known for its rigidity and unique stereochemical properties, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone typically involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions often include the use of chiral tertiary amines as catalysts, which facilitate the hydrogen bond catalysis necessary for the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclo[2.2.1]heptane scaffold provides a rigid framework that can enhance binding affinity and selectivity. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a bicyclo[2.2.1]heptane core, used in medicinal and industrial applications.
Sordarins: A class of antifungal agents containing the bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Bioactive natural products with similar structural features.
Uniqueness
What sets [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone apart is its combination of the bicyclo[2.2.1]heptane scaffold with a piperazine ring and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O.C2H2O4/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13;3-1(4)2(5)6/h1-3,12-14,17H,4-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCXZBVGWWVVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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